molecular formula C5H9F6N2P B035602 1,3-Dimethylimidazolium hexafluorophosphate CAS No. 243664-15-5

1,3-Dimethylimidazolium hexafluorophosphate

Cat. No.: B035602
CAS No.: 243664-15-5
M. Wt: 242.1 g/mol
InChI Key: GHHQXGQUBHYUSO-UHFFFAOYSA-N
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Description

1,3-Dimethylimidazolium hexafluorophosphate: is an ionic liquid with the molecular formula C5H9F6N2P . It is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various organic solvents. These characteristics make it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethylimidazolium hexafluorophosphate can be synthesized through a reaction between 1,3-dimethylimidazole and hexafluorophosphoric acid. The reaction typically involves the following steps:

    Preparation of 1,3-Dimethylimidazole: This compound is synthesized by methylating imidazole with methyl iodide in the presence of a base such as potassium carbonate.

    Formation of this compound: The 1,3-dimethylimidazole is then reacted with hexafluorophosphoric acid to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with chloride ions would yield 1,3-dimethylimidazolium chloride .

Scientific Research Applications

Chemistry: 1,3-Dimethylimidazolium hexafluorophosphate is widely used as a solvent and catalyst in various organic reactions. Its ionic nature and stability make it an excellent medium for reactions such as nucleophilic substitutions, cycloadditions, and polymerizations .

Biology and Medicine: In biological research, it is used as a medium for enzyme-catalyzed reactions and as a stabilizer for proteins and other biomolecules.

Industry: In industrial applications, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also employed in electrochemical applications, such as in the development of batteries and supercapacitors .

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolium hexafluorophosphate
  • 1-Ethyl-3-methylimidazolium hexafluorophosphate
  • 1,2-Dimethylimidazolium hexafluorophosphate

Comparison: 1,3-Dimethylimidazolium hexafluorophosphate is unique due to its specific methylation pattern, which affects its solubility, stability, and reactivity. Compared to other imidazolium-based ionic liquids, it offers a balance of hydrophobicity and hydrophilicity, making it versatile for various applications .

Properties

IUPAC Name

1,3-dimethylimidazol-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2.F6P/c1-6-3-4-7(2)5-6;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHQXGQUBHYUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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